molecular formula C22H22N2O4 B11235179 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11235179
M. Wt: 378.4 g/mol
InChI Key: MWDJLYIVMZURSB-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-2-METHYL-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features a unique combination of a benzodioxepin ring and an indole moiety

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(3-formyl-2-methylindol-1-yl)acetamide

InChI

InChI=1S/C22H22N2O4/c1-15-18(14-25)17-5-2-3-6-19(17)24(15)13-22(26)23-12-16-7-8-20-21(11-16)28-10-4-9-27-20/h2-3,5-8,11,14H,4,9-10,12-13H2,1H3,(H,23,26)

InChI Key

MWDJLYIVMZURSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCCCO4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-2-METHYL-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-2-METHYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-2-METHYL-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-2-METHYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways such as the cAMP pathway or MAPK/ERK pathway, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: A precursor in the synthesis of the target compound.

    Indole-3-carboxaldehyde: Another indole derivative with similar structural features.

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(3-FORMYL-2-METHYL-1H-INDOL-1-YL)ACETAMIDE is unique due to its combination of a benzodioxepin ring and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.

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